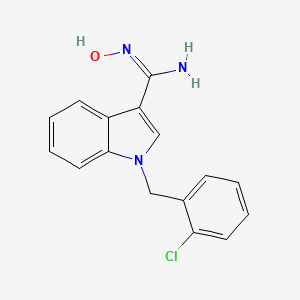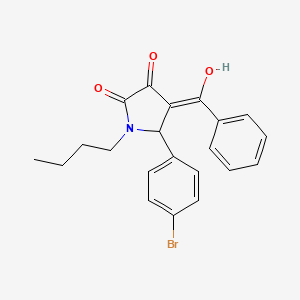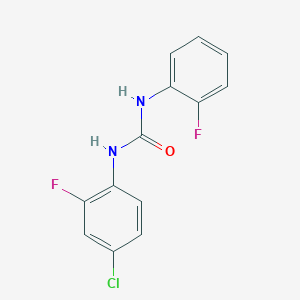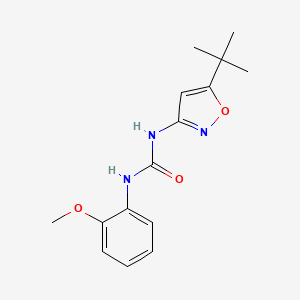
1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide, also known as SN79, is a biologically active compound that has been studied extensively in recent years. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival.
科学研究应用
1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide has been studied extensively in the context of cancer research, as PARP inhibitors have shown promise in the treatment of various types of cancer. In addition, 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide works by inhibiting the activity of PARP, which is involved in DNA repair. When DNA is damaged, PARP is activated and helps to repair the damage. However, in cancer cells, PARP is overactive, which allows the cells to survive and grow despite DNA damage. By inhibiting PARP, 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide can prevent cancer cells from repairing their DNA and ultimately lead to their death.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels) in tumors, and the reduction of inflammation in the brain.
实验室实验的优点和局限性
One advantage of 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide is its high potency as a PARP inhibitor, which allows for effective inhibition of the enzyme at low concentrations. However, one limitation is its relatively short half-life, which can make it difficult to use in certain experiments. In addition, 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide can be toxic to cells at high concentrations, which must be taken into account when designing experiments.
未来方向
There are several future directions for research on 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide, including the development of more potent and selective PARP inhibitors, the investigation of its potential use in combination with other cancer treatments, and the exploration of its neuroprotective properties in more detail. In addition, further studies are needed to determine the optimal dosing and administration of 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide for different types of cancer and neurodegenerative diseases.
Conclusion:
In conclusion, 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide is a biologically active compound with promising applications in cancer research and neurodegenerative disease. Its mechanism of action as a PARP inhibitor has been well-studied, and its biochemical and physiological effects have been shown to be significant. While there are limitations to its use in lab experiments, there are also many future directions for research that could lead to new treatments and therapies for cancer and neurodegenerative diseases.
合成方法
The synthesis of 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide involves several steps, including the reaction of 2-chlorobenzylamine with 3-bromoaniline to form an intermediate, which is then reacted with 2-nitrobenzaldehyde to form the final product. The synthesis has been optimized to produce high yields of pure 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide, which is essential for its use in scientific research.
属性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N'-hydroxyindole-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-14-7-3-1-5-11(14)9-20-10-13(16(18)19-21)12-6-2-4-8-15(12)20/h1-8,10,21H,9H2,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJAPMYANVMDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C(=NO)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)/C(=N\O)/N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-4-quinolinecarboxylic acid](/img/structure/B5315436.png)
![N-benzyl-1-{3-[(2-butylpyrrolidin-1-yl)carbonyl]isoxazol-5-yl}-N-methylmethanamine](/img/structure/B5315448.png)
![N-(2-fluorophenyl)-N'-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5315456.png)

![[1-(4-aminopyrimidin-2-yl)-4-(3-fluorobenzyl)piperidin-4-yl]methanol](/img/structure/B5315465.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5315470.png)
![2-bromo-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5315472.png)
![4-({4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B5315473.png)
![3-phenyl-N-{2,2,2-trichloro-1-[({[4-(phenyldiazenyl)phenyl]amino}carbonothioyl)amino]ethyl}acrylamide](/img/structure/B5315481.png)
![(3R*,3aR*,7aR*)-3-phenyl-1-(quinolin-5-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5315491.png)
![2-(5-chloro-2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5315498.png)

![3-{[(4aS*,8aR*)-1-[3-(methylthio)propyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]methyl}benzonitrile](/img/structure/B5315528.png)
